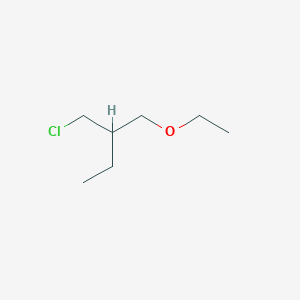
2-(Chloromethyl)-1-ethoxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1-ethoxybutane is an organic compound with the molecular formula C7H15ClO It is a chlorinated ether, characterized by the presence of a chloromethyl group attached to a butane chain with an ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-ethoxybutane typically involves the chloromethylation of 1-ethoxybutane. One common method is the reaction of 1-ethoxybutane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the butane chain to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1-ethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, and amines, depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alkanes and alcohols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1-ethoxybutane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with various nucleophilic species, resulting in the substitution of the chlorine atom. The compound’s reactivity is influenced by the electronic properties of the ethoxy and butane groups, which can stabilize or destabilize the transition state during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)-1-methoxybutane: Similar structure but with a methoxy group instead of an ethoxy group.
2-(Chloromethyl)-1-ethoxypropane: Similar structure but with a propane chain instead of a butane chain.
2-(Bromomethyl)-1-ethoxybutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-ethoxybutane is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity patterns. The presence of the ethoxy group can influence the compound’s solubility and reactivity compared to similar compounds with different substituents. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-2-(ethoxymethyl)butane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(5-8)6-9-4-2/h7H,3-6H2,1-2H3 |
Clave InChI |
UJHVHMGVRJRLJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13184786.png)
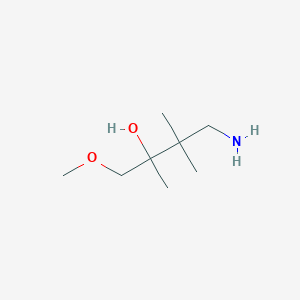
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)
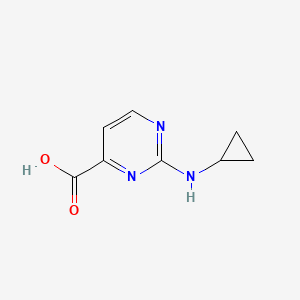

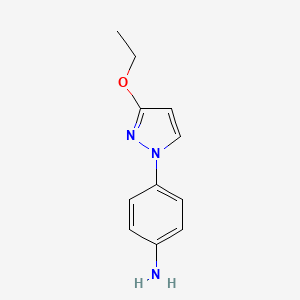
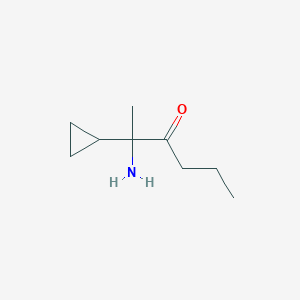
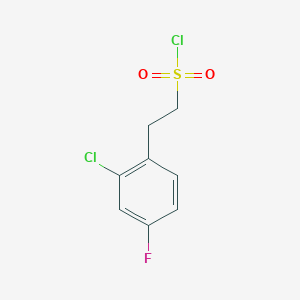
![Methyl 1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13184824.png)
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
